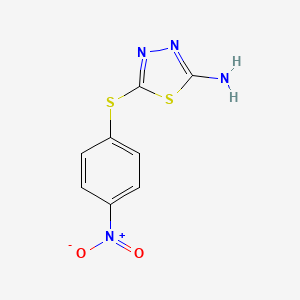

5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. This compound is characterized by the presence of a thiadiazole ring substituted with a 4-nitrophenylthio group and an amine group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-nitrophenylthio derivatives with thiadiazole precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Coupling Reactions: Reagents like palladium catalysts and phosphine ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine is C8H6N4O2S2. The presence of the nitrophenyl group enhances its reactivity and biological activity. The thiadiazole ring structure contributes to its ability to interact with various biological targets.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria when halogen substituents were introduced into the phenyl ring .

Anticancer Potential : In vitro studies have shown that compounds containing the thiadiazole moiety can inhibit DNA synthesis in cancer cells without affecting protein synthesis. This selective action suggests their potential as anticancer agents targeting neoplastic cell proliferation .

Mechanism of Action : The biological activity is primarily attributed to the compound's ability to interact with various molecular targets. The nitrophenyl group enhances binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological pathways .

Agricultural Chemistry

The compound has been explored for its potential as a pesticide or fungicide due to its antimicrobial properties. Research on related thiadiazole derivatives has indicated effectiveness against plant pathogens, suggesting that this compound may also play a role in agricultural applications .

Material Science

This compound can serve as a building block for synthesizing more complex heterocyclic compounds used in dyes and pigments . Its unique structure allows for modifications that can tailor properties for specific industrial applications.

Data Table: Biological Activities and Applications

Case Study 1: Antimicrobial Efficacy

A study demonstrated that introducing halogen substituents into the phenyl ring of this compound significantly increased its antibacterial potency against various strains of bacteria. This finding highlights the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Research

Research involving derivatives of this compound showed selective inhibition of DNA synthesis in cancer cell lines. The study emphasized the potential of thiadiazole derivatives as anticancer agents due to their ability to target neoplastic cell proliferation specifically without affecting normal cellular functions .

Mechanism of Action

The mechanism of action of 5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with biological targets, such as enzymes and receptors. The nitrophenylthio group can interact with active sites of enzymes, potentially inhibiting their activity. The thiadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenol: Shares the nitrophenyl group but lacks the thiadiazole ring.

Thiophene Derivatives: Contain a sulfur atom in a five-membered ring but differ in their substitution patterns and biological activities.

Indole Derivatives: Possess a different heterocyclic structure but exhibit similar biological activities.

Uniqueness

5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the combination of the nitrophenylthio group and the thiadiazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in scientific research.

Properties

CAS No. |

78305-03-0 |

|---|---|

Molecular Formula |

C8H6N4O2S2 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

5-(4-nitrophenyl)sulfanyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H6N4O2S2/c9-7-10-11-8(16-7)15-6-3-1-5(2-4-6)12(13)14/h1-4H,(H2,9,10) |

InChI Key |

OPPQCJMYUXRMPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2=NN=C(S2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.